molecular formula C9H12Cl3N3 B2902671 8-Hydrazinylisoquinoline trihydrochloride CAS No. 2031268-70-7

8-Hydrazinylisoquinoline trihydrochloride

Cat. No.: B2902671
CAS No.: 2031268-70-7
M. Wt: 268.57
InChI Key: JWHCBBQYIZBOJV-UHFFFAOYSA-N
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Description

8-Hydrazinylisoquinoline trihydrochloride is a chemical compound with the molecular formula C₉H₁₂Cl₃N₃ and a molecular weight of 268.57 g/mol . It is a derivative of isoquinoline, a bicyclic aromatic compound, and is characterized by the presence of a hydrazine group at the 8th position of the isoquinoline ring. This compound is typically available as a trihydrochloride salt, which enhances its solubility in water and other polar solvents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Hydrazinylisoquinoline trihydrochloride generally involves the introduction of a hydrazine group into the isoquinoline ring. One common method includes the reaction of isoquinoline with hydrazine hydrate under acidic conditions to form the desired product. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is isolated as a trihydrochloride salt by the addition of hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or recrystallization techniques and dried to obtain the final powdered form .

Chemical Reactions Analysis

Types of Reactions

8-Hydrazinylisoquinoline trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Hydrazinylisoquinoline trihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Hydrazinylisoquinoline trihydrochloride involves its interaction with various molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property makes it useful in the study of enzyme mechanisms and the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Hydrazinylisoquinoline trihydrochloride is unique due to the presence of the hydrazine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in the synthesis of novel organic molecules and the study of enzyme mechanisms .

Properties

IUPAC Name

isoquinolin-8-ylhydrazine;trihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.3ClH/c10-12-9-3-1-2-7-4-5-11-6-8(7)9;;;/h1-6,12H,10H2;3*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWHCBBQYIZBOJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)NN.Cl.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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